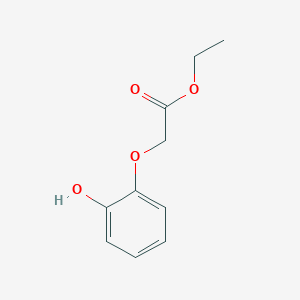

Ethyl 2-(2-hydroxyphenoxy)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(2-hydroxyphenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-2-13-10(12)7-14-9-6-4-3-5-8(9)11/h3-6,11H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFXKUZRPWHNNES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30354902 | |

| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99186-63-7 | |

| Record name | ethyl 2-(2-hydroxyphenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30354902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The core of this synthesis is the Williamson ether synthesis, a robust and widely utilized method for forming ether linkages. This document details the reaction mechanism, provides a detailed experimental protocol, and presents relevant quantitative data for researchers in organic synthesis and drug discovery.

Core Synthesis Mechanism: Williamson Ether Synthesis

The synthesis of this compound from catechol (1,2-dihydroxybenzene) and an ethyl haloacetate proceeds via the Williamson ether synthesis. This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

The mechanism can be delineated into two primary steps:

-

Deprotonation: In the initial step, a base is used to deprotonate one of the hydroxyl groups of catechol. The phenolic protons of catechol are acidic, and a suitable base, such as potassium carbonate, can selectively remove a proton to form a phenoxide ion. This phenoxide is a potent nucleophile. Given the two hydroxyl groups, selective mono-alkylation is a key consideration.

-

Nucleophilic Attack: The newly formed phenoxide ion then acts as a nucleophile and attacks the electrophilic carbon of the ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). This carbon is susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent carbonyl group and the halogen, which serves as a good leaving group. The reaction proceeds via a backside attack, characteristic of an SN2 mechanism, leading to the displacement of the halide ion and the formation of the desired ether linkage.

Quantitative Data

While specific yield data for the direct synthesis of this compound is not extensively reported in readily available literature, data from analogous syntheses of substituted phenoxyacetates provide valuable benchmarks. The selective mono-O-alkylation of catechols can be challenging, with potential for di-alkylation as a side product. Reaction conditions must be carefully controlled to favor the desired mono-substituted product.

| Product | Reactants | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Ethyl 2-(2-formylphenoxy)acetate | 2-hydroxybenzaldehyde, Ethyl bromoacetate | K₂CO₃ | DMF | 80 | 4 | 81[1] |

| Methyl 2-(2-formylphenoxy)acetate | 2-hydroxybenzaldehyde, Methyl bromoacetate | K₂CO₃ | DMF | 80 | 4 | 93[1] |

| tert-Butyl 2-(2-formylphenoxy)acetate | 2-hydroxybenzaldehyde, tert-Butyl bromoacetate | K₂CO₃ | DMF | 80 | 4 | 84[1] |

| Ethyl 2-(4-aminophenoxy)acetate | 4-nitrophenol, Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux | 8 | Good[2] |

Note: The yields reported are for analogous reactions and serve as an estimate for the synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the Williamson ether synthesis of similar phenoxyacetate esters.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) |

| Catechol | C₆H₆O₂ | 110.11 |

| Ethyl chloroacetate | C₄H₇ClO₂ | 122.55 |

| or Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 |

| Acetonitrile (anhydrous) | CH₃CN | 41.05 |

| Ethyl acetate | C₄H₈O₂ | 88.11 |

| Brine (saturated NaCl solution) | NaCl(aq) | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 |

Procedure:

-

To a solution of catechol (1.0 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.0-1.2 equivalents).

-

Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the potassium phenoxide.

-

Add ethyl chloroacetate or ethyl bromoacetate (1.0 equivalent) to the reaction mixture. To favor mono-alkylation, the haloacetate is not used in large excess.

-

Heat the reaction mixture to reflux and maintain this temperature, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (typically several hours), cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in ethyl acetate and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

References

Spectral Data Analysis of Ethyl 2-(2-hydroxyphenoxy)acetate: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Note on Data Availability: Despite a comprehensive search of publicly available chemical databases and scientific literature, specific experimental spectral data (¹H NMR, ¹³C NMR, IR, and MS) for Ethyl 2-(2-hydroxyphenoxy)acetate (CAS No. 99186-63-7) could not be located. While several chemical suppliers list this compound, they do not provide public access to its spectral data.[1] This guide, therefore, provides detailed experimental protocols for the techniques generally used to acquire such data for a novel or uncharacterized organic compound.

Introduction

This compound is a chemical compound with the molecular formula C₁₀H₁₂O₄. Spectroscopic analysis is crucial for the structural elucidation and purity assessment of such organic molecules. This guide outlines the standard methodologies for obtaining Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data, which are fundamental techniques in chemical characterization.

Experimental Protocols

The following sections detail generalized procedures for acquiring spectral data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

2.1.1 Sample Preparation

-

Approximately 5-10 mg of the solid sample is accurately weighed and placed into a clean, dry NMR tube.

-

About 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) is added to the NMR tube to dissolve the sample.

-

The tube is capped and gently agitated to ensure complete dissolution of the sample.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration, although modern spectrometers can reference the residual solvent peak.

2.1.2 Data Acquisition

-

¹H NMR Spectroscopy:

-

The prepared NMR tube is inserted into the spectrometer's probe.

-

The magnetic field is shimmed to achieve homogeneity.

-

A standard one-dimensional proton NMR experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

The resulting Free Induction Decay (FID) is Fourier transformed to generate the frequency-domain spectrum.

-

-

¹³C NMR Spectroscopy:

-

Following ¹H NMR acquisition, a carbon-13 NMR experiment is set up.

-

Due to the low natural abundance of ¹³C, a greater number of scans is typically required to achieve an adequate signal-to-noise ratio.

-

Proton decoupling is commonly employed to simplify the spectrum and enhance signal intensity.

-

The FID is processed similarly to the ¹H spectrum to obtain the ¹³C NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

2.2.1 Sample Preparation (Attenuated Total Reflectance - ATR)

-

The ATR crystal surface of the FT-IR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely.

-

A background spectrum of the empty ATR crystal is recorded.

-

A small amount of the solid sample is placed directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

A pressure arm is applied to ensure good contact between the sample and the crystal.

2.2.2 Data Acquisition

-

The sample spectrum is acquired by co-adding multiple scans to improve the signal-to-noise ratio.

-

The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

2.3.1 Sample Preparation

-

A dilute solution of the sample is prepared in a volatile solvent, such as methanol or acetonitrile.

-

The concentration is typically in the range of 1-10 µg/mL.

2.3.2 Data Acquisition (Electrospray Ionization - ESI)

-

The mass spectrometer is calibrated using a standard calibration compound.

-

The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography system.

-

In the ESI source, the sample is nebulized and ionized, typically forming protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode.

-

The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion, generating a mass spectrum.

Data Presentation

While experimental data for this compound is not available, the following tables illustrate how the data would be structured for clear comparison and analysis.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Value | e.g., t | e.g., 3H | e.g., -OCH₂CH₃ |

| Value | e.g., q | e.g., 2H | e.g., -OCH₂CH₃ |

| Value | e.g., s | e.g., 2H | e.g., -OCH₂CO- |

| Value | e.g., m | e.g., 4H | Aromatic protons |

| Value | e.g., s | e.g., 1H | Phenolic -OH |

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Value | e.g., -OCH₂CH₃ |

| Value | e.g., -OCH₂CH₃ |

| Value | e.g., -OCH₂CO- |

| Value | Aromatic carbons |

| Value | Aromatic carbons |

| Value | Aromatic carbons |

| Value | Aromatic carbons |

| Value | Aromatic carbons |

| Value | Aromatic carbons |

| Value | e.g., C=O |

Table 3: Hypothetical FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| e.g., 3400-3200 | Broad, Strong | O-H stretch (phenolic) |

| e.g., 3050-3000 | Medium | C-H stretch (aromatic) |

| e.g., 2980-2850 | Medium | C-H stretch (aliphatic) |

| e.g., ~1750 | Strong | C=O stretch (ester) |

| e.g., ~1600, 1450 | Medium | C=C stretch (aromatic) |

| e.g., ~1200 | Strong | C-O stretch (ester/ether) |

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| e.g., 197.07 | e.g., 100 | [M+H]⁺ |

| e.g., 196.06 | e.g., 15 | [M]⁺ |

| Value | Value | Fragment |

| Value | Value | Fragment |

Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of an organic compound.

Caption: General workflow for the spectral analysis of an organic compound.

References

An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(2-hydroxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of Ethyl 2-(2-hydroxyphenoxy)acetate, a molecule of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical characteristics, a detailed experimental protocol for its synthesis, its chemical reactivity, and potential biological activities with associated signaling pathways.

Core Chemical and Physical Properties

This compound (CAS No: 99186-63-7) is an organic compound with the molecular formula C₁₀H₁₂O₄.[1] Its structure features a phenoxyacetic acid ethyl ester moiety with a hydroxyl group at the ortho position of the phenyl ring. This combination of functional groups imparts specific chemical and physical properties that are critical for its handling, formulation, and biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| Boiling Point | 297.3 °C at 760 mmHg | [2] |

| Density | 1.19 g/cm³ | [2] |

| Melting Point | Not Applicable | [2] |

| SMILES | O=C(OCC)COC1=CC=CC=C1O | |

| CAS Number | 99186-63-7 | [1] |

Note: The melting point is not applicable as the substance is likely a liquid or oil at room temperature.

Solubility Profile:

-

Water: Sparingly soluble due to the hydrophobic benzene ring and ester group, although the hydroxyl group may impart some minimal aqueous solubility.

-

Organic Solvents: Expected to be soluble in polar organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and ethyl acetate, owing to the presence of the ester and hydroxyl functional groups.

Synthesis and Experimental Protocols

The most common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

Experimental Protocol: Williamson Ether Synthesis of this compound

Materials:

-

Catechol (2-hydroxyphenol)

-

Ethyl bromoacetate

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Acetone or Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add catechol (1.0 equivalent), anhydrous potassium carbonate (1.5 equivalents), and anhydrous acetone or DMF.

-

Addition of Alkylating Agent: While stirring the mixture, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain it for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

-

Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Diagram 1: Synthesis of this compound

Caption: Williamson ether synthesis of this compound.

Chemical Reactivity

The reactivity of this compound is primarily dictated by its ester and phenolic hydroxyl functional groups.

Hydrolysis of the Ester Group

Like other esters, this compound can undergo hydrolysis under acidic or basic conditions to yield 2-(2-hydroxyphenoxy)acetic acid and ethanol.

-

Acid-Catalyzed Hydrolysis: This is a reversible reaction, typically carried out by heating the ester in the presence of a strong acid (e.g., H₂SO₄) and excess water.[3]

-

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a base, such as sodium hydroxide, is used to hydrolyze the ester, forming the corresponding carboxylate salt and ethanol.[4] Subsequent acidification protonates the carboxylate to give the carboxylic acid.[4]

Diagram 2: Hydrolysis of this compound

Caption: Acidic and basic hydrolysis pathways of the ester.

Potential Biological Activity and Signaling Pathways

Derivatives of phenoxyacetic acid have been reported to exhibit a range of biological activities, including anti-inflammatory and metabolic regulatory effects. Two potential mechanisms of action for this compound are explored below.

Inhibition of Cyclooxygenase-2 (COX-2)

Phenoxyacetic acid derivatives have been investigated as selective inhibitors of COX-2, an enzyme involved in the inflammatory response and pain signaling.[5] Inhibition of COX-2 reduces the production of prostaglandins, which are key mediators of inflammation.[5]

Diagram 3: Potential COX-2 Inhibition Pathway

Caption: Inhibition of the COX-2 signaling pathway.

Experimental Protocol: COX-2 Inhibitor Screening Assay (Fluorometric)

A common method to assess COX-2 inhibitory activity is through a fluorometric assay that detects the production of prostaglandin G2.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Probe (fluorogenic)

-

Arachidonic acid (substrate)

-

Test compound (this compound) dissolved in DMSO

-

Positive control inhibitor (e.g., Celecoxib)

-

96-well microplate (black)

-

Fluorometric plate reader

Procedure:

-

Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions. This typically involves diluting the enzyme, probe, and substrate to their working concentrations in the assay buffer.

-

Inhibitor Preparation: Prepare serial dilutions of the test compound and the positive control in the assay buffer.

-

Assay Plate Setup: To the wells of the 96-well plate, add the assay buffer, the COX-2 enzyme, and the COX probe.

-

Inhibitor Addition: Add the diluted test compound or positive control to the respective wells. For the control wells (no inhibition), add the vehicle (DMSO).

-

Pre-incubation: Incubate the plate at the recommended temperature (e.g., 25 °C) for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a plate reader with excitation and emission wavelengths appropriate for the probe (e.g., Ex/Em = 535/587 nm).

-

Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value.

Agonism of Free Fatty Acid Receptor 1 (FFA1)

Phenoxyacetic acid derivatives have also been identified as agonists for the Free Fatty Acid Receptor 1 (FFA1), also known as GPR40. FFA1 is a G protein-coupled receptor that, upon activation, can stimulate glucose-dependent insulin secretion from pancreatic β-cells, making it a target for the treatment of type 2 diabetes.[6]

Diagram 4: Potential FFA1 Receptor Agonism Pathway

Caption: Activation of the FFA1 receptor signaling pathway.

Conclusion

This compound is a versatile molecule with potential applications in drug discovery, particularly in the areas of anti-inflammatory and metabolic diseases. This guide has provided a detailed overview of its chemical properties, a robust synthetic method, and insights into its potential biological mechanisms of action. The provided experimental protocols serve as a foundation for researchers to further investigate the therapeutic potential of this and related compounds. Further studies are warranted to fully elucidate its pharmacological profile and establish its efficacy and safety.

References

- 1. 99186-63-7|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | CAS#:99186-63-7 | Chemsrc [chemsrc.com]

- 3. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

- 6. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity of Ethyl 2-(2-hydroxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(2-hydroxyphenoxy)acetate is a versatile organic molecule possessing multiple reactive sites, making it a valuable intermediate in organic synthesis and medicinal chemistry. This technical guide provides a comprehensive overview of its synthesis, characterization, and chemical reactivity. Detailed experimental protocols for its synthesis via Williamson ether synthesis are presented, alongside predicted spectroscopic data based on analogous compounds. The reactivity of its core functional groups—the phenolic hydroxyl, the ester, and the aromatic ring—is explored through discussions of potential reactions such as O-alkylation, O-acylation, hydrolysis, and electrophilic aromatic substitution. Furthermore, this guide touches upon the potential biological significance of phenoxyacetic acid derivatives, particularly as cyclooxygenase (COX) inhibitors.

Introduction

This compound, with the chemical formula C₁₀H₁₂O₄, belongs to the class of phenoxyacetate esters. Its structure incorporates a phenolic hydroxyl group, an ester functional group, and an aromatic ring, bestowing it with a unique reactivity profile. This combination of functionalities allows for a wide range of chemical transformations, making it an attractive building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This guide aims to provide a detailed technical overview of the reactivity of this compound, supported by experimental protocols and data from closely related analogues.

Synthesis and Characterization

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion.

Synthesis Workflow

The synthesis typically proceeds by reacting catechol (2-hydroxyphenol) with ethyl bromoacetate in the presence of a weak base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) or acetone. The base deprotonates the more acidic phenolic hydroxyl group, forming a phenoxide which then acts as a nucleophile.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of analogous phenoxyacetate esters.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Catechol | 110.11 | 1.10 g | 10 mmol |

| Ethyl bromoacetate | 167.00 | 2.17 g | 13 mmol |

| Potassium Carbonate (K₂CO₃) | 138.21 | 2.76 g | 20 mmol |

| Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Procedure:

-

To a solution of catechol (1.10 g, 10 mmol) in 50 mL of anhydrous DMF, add potassium carbonate (2.76 g, 20 mmol).

-

Stir the mixture at room temperature for 20 minutes.

-

Add ethyl bromoacetate (2.17 g, 13 mmol) dropwise to the reaction mixture.

-

Heat the mixture to 80 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure product. A yield of 81% has been reported for the analogous ethyl 2-(2-formylphenoxy)acetate[1].

Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

-

δ 1.25-1.35 (t, 3H, -CH₃): Triplet from the ethyl ester methyl group.

-

δ 4.20-4.30 (q, 2H, -OCH₂CH₃): Quartet from the ethyl ester methylene group.

-

δ 4.65 (s, 2H, -OCH₂COO-): Singlet from the methylene group of the acetate moiety.

-

δ 6.80-7.00 (m, 4H, Ar-H): Complex multiplet corresponding to the aromatic protons.

-

δ 5.5-6.5 (br s, 1H, -OH): A broad singlet for the phenolic hydroxyl proton, which is exchangeable with D₂O.

¹³C NMR (100 MHz, CDCl₃):

-

δ 14.1: -CH₃ of the ethyl group.

-

δ 61.8: -OCH₂CH₃ of the ethyl group.

-

δ 67.5: -OCH₂COO- methylene carbon.

-

δ 115-125: Aromatic CH carbons.

-

δ 145.8: Aromatic C-O (ether linkage).

-

δ 147.2: Aromatic C-OH.

-

δ 169.5: C=O of the ester.

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

3300-3500 (broad): O-H stretching of the phenolic hydroxyl group.

-

2980-3050: C-H stretching of the aromatic and aliphatic groups.

-

1750-1730: C=O stretching of the ester.

-

1200-1250: C-O-C stretching of the ether and ester.

-

1450-1600: C=C stretching of the aromatic ring.

Mass Spectrometry (MS):

-

[M]+: Expected molecular ion peak at m/z = 196.07.

Chemical Reactivity

This compound features three primary sites of reactivity: the phenolic hydroxyl group, the ester functional group, and the aromatic ring.

Reactions at the Phenolic Hydroxyl Group

The phenolic hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide, a potent nucleophile.

-

O-Alkylation and O-Acylation: The phenoxide can readily undergo further Williamson ether synthesis with another alkyl halide or be acylated by an acyl chloride or anhydride to form a diether or a phenyl ester, respectively.

Caption: O-Alkylation and O-Acylation reactions.

Reactions at the Ester Functional Group

The ester group is susceptible to nucleophilic acyl substitution.

-

Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-(2-hydroxyphenoxy)acetic acid and ethanol.

-

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst can lead to the exchange of the ethoxy group.

-

Amidation: Reaction with ammonia or a primary/secondary amine can form the corresponding amide.

Reactions involving the Aromatic Ring

The hydroxyl and ether groups are ortho-, para-directing and activating substituents for electrophilic aromatic substitution.

-

Electrophilic Aromatic Substitution: The aromatic ring can undergo reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The positions ortho and para to the existing substituents will be favored.

Intramolecular Cyclization

The proximity of the ester and the aromatic ring allows for intramolecular cyclization reactions to form heterocyclic structures, such as benzofuranones. For instance, treatment with a strong base could potentially lead to a Dieckmann-like condensation, although other pathways might be more favorable. More commonly, derivatives of this compound are used as precursors for the synthesis of benzofuran-3(2H)-ones[3][4].

Caption: Potential pathway to benzofuranone derivatives.

Biological and Pharmacological Relevance

Phenoxyacetic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. While specific studies on this compound are limited, research on analogous compounds provides valuable insights into its potential pharmacological profile.

Anti-inflammatory Activity: COX Inhibition

Several studies have demonstrated that phenoxyacetic acid derivatives can act as selective inhibitors of cyclooxygenase-2 (COX-2)[5]. The COX-2 enzyme is a key mediator of inflammation and pain. Selective COX-2 inhibitors offer a therapeutic advantage over non-selective NSAIDs by reducing the risk of gastrointestinal side effects. The general structure of these inhibitors often includes a central aromatic ring, a side chain with a acidic or ester functionality, and another aromatic ring, a motif present in this compound.

Signaling Pathway

The primary signaling pathway associated with the anti-inflammatory effects of COX-2 inhibitors involves the arachidonic acid cascade. By inhibiting COX-2, these compounds prevent the conversion of arachidonic acid to prostaglandins (e.g., PGE₂), which are potent inflammatory mediators.

Caption: Inhibition of the COX-2 pathway by phenoxyacetic acid derivatives.

Conclusion

This compound is a molecule with significant synthetic potential owing to its array of functional groups. Its synthesis is straightforward via the Williamson ether synthesis. The reactivity of the phenolic hydroxyl, ester, and aromatic functionalities allows for a diverse range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including biologically active compounds. The established anti-inflammatory properties of related phenoxyacetic acid derivatives suggest that this compound and its derivatives warrant further investigation as potential therapeutic agents, particularly as selective COX-2 inhibitors. This guide provides a foundational understanding for researchers and scientists to explore the rich chemistry and potential applications of this versatile compound.

References

Ethyl 2-(2-hydroxyphenoxy)acetate (CAS 99186-63-7): A Technical Overview of a Sparsely Characterized Compound

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(2-hydroxyphenoxy)acetate, with the Chemical Abstracts Service (CAS) number 99186-63-7, is a chemical compound whose biological activity and potential applications in research and drug development remain largely unexplored in publicly accessible scientific literature. While its chemical identity is established, a comprehensive technical guide on its core biological functions cannot be provided due to the current lack of published data. This document summarizes the available chemical information and notes the absence of biological studies, highlighting a potential opportunity for novel research.

Chemical and Physical Properties

The fundamental properties of this compound have been collated from various chemical supplier databases. These properties are essential for any experimental design and handling of the compound.

| Property | Value | Source |

| CAS Number | 99186-63-7 | Chemical Supplier Catalogs |

| Molecular Formula | C₁₀H₁₂O₄ | [1] |

| Molecular Weight | 196.20 g/mol | [1] |

| SMILES | O=C(OCC)COC1=CC=CC=C1O | [1] |

| Storage Conditions | Inert atmosphere, room temperature | [1] |

Table 1: Physicochemical Properties of this compound.

Synthesis

A plausible synthetic route for this compound could involve the reaction of catechol (2-hydroxyphenol) with ethyl bromoacetate. The reaction would likely be carried out in a suitable solvent, such as acetone or DMF, with a base like potassium carbonate to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on the ethyl bromoacetate.

References

An In-depth Technical Guide to Ethyl 2-(2-hydroxyphenoxy)acetate: Structural Analogs and Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of structural analogs and derivatives of Ethyl 2-(2-hydroxyphenoxy)acetate. This core structure has emerged as a versatile scaffold in medicinal chemistry, leading to the development of compounds with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects. This document details experimental protocols, presents quantitative biological data in structured tables, and visualizes key signaling pathways to facilitate further research and development in this promising area.

Core Structure and Chemical Synthesis

This compound serves as a foundational molecule for the synthesis of a diverse array of derivatives. The general synthetic approach involves the O-alkylation of a substituted phenol with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a weak base such as potassium carbonate. This straightforward and efficient method, a variation of the Williamson ether synthesis, allows for the introduction of various substituents on the phenyl ring, enabling the exploration of structure-activity relationships (SAR).

General Synthesis Workflow

The synthesis of this compound derivatives can be conceptualized in the following workflow:

Detailed Experimental Protocol: Synthesis of Novel 2-(4-formylphenoxy)acetic Acid Derivatives

This protocol is adapted from the synthesis of precursors for selective COX-2 inhibitors and provides a representative example of the synthetic methodology.

Materials:

-

Substituted 4-hydroxybenzaldehyde (1a-b)

-

Ethyl bromoacetate

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Glacial acetic acid

-

Appropriate hydrazide derivative (e.g., benzohydrazide)

Step 1: Synthesis of Ethyl 2-(4-formylphenoxy)acetates (2a-b)

-

Dissolve the substituted 4-hydroxybenzaldehyde (20 mmol) and ethyl bromoacetate (3.34 g, 20 mmol) in 30 mL of DMF.

-

Add potassium carbonate (5.52 g, 40 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(formylphenoxy)acetate.

Step 2: Hydrolysis to 2-(4-formylphenoxy)acetic Acids (3a-b)

-

Subject the crude esters (2a-b) to hydrolysis using a mixture of aqueous NaOH and MeOH.

-

Stir the mixture at 20°C for 12 hours.

-

After completion, acidify the reaction mixture with dilute HCl to precipitate the carboxylic acid.

-

Filter the precipitate, wash with water, and dry to obtain the 2-(formylphenoxy)acetic acids (3a-b).

Step 3: Synthesis of Hydrazone Derivatives (e.g., 5a-f)

-

Reflux a mixture of the 2-(4-formylphenoxy)acetic acid (1 equivalent) and the desired hydrazide (1 equivalent) in ethanol.

-

Add a catalytic amount of glacial acetic acid.

-

Monitor the reaction by TLC until completion (typically 6 hours).

-

Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the product with cold ethanol and dry to obtain the final hydrazone derivative.

Biological Activities and Quantitative Data

Structural modifications of the this compound core have yielded derivatives with significant therapeutic potential across various disease areas.

Anti-inflammatory Activity: Selective COX-2 Inhibition

A prominent area of investigation has been the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation with reduced gastrointestinal side effects compared to non-selective NSAIDs.

Quantitative Data: In Vitro COX-1/COX-2 Inhibition

| Compound | Substitution on Phenoxy Ring | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀/COX-2 IC₅₀) |

| 5d | 4-Bromo, 4-Methyl on Phenylhydrazide | >100 | 0.08 | >1250 |

| 5e | 4-Bromo, 4-Chloro on Phenylhydrazide | >100 | 0.07 | >1428 |

| 5f | 4-Bromo, Unsubstituted Phenylhydrazide | >100 | 0.06 | >1667 |

| 7b | 4-Bromo, Phenylacetohydrazide | >100 | 0.09 | >1111 |

| Celecoxib | - | >100 | 0.05 | >2000 |

Quantitative Data: In Vivo Anti-inflammatory Efficacy (Carrageenan-induced Paw Edema Model)

| Compound | Inhibition of Paw Edema (%) | Reduction in TNF-α (%) | Reduction in PGE-2 (%) |

| 5f | 63.35 | 61.04 | 60.58 |

| 7b | 46.51 | 64.88 | 57.07 |

| Celecoxib | 60.16 | 63.52 | 60.16 |

Antimicrobial Activity

Phenoxyacetic acid derivatives have demonstrated broad-spectrum antimicrobial activity against various bacterial and fungal pathogens. The mechanism is believed to involve the disruption of microbial cell membranes.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

| Compound Type | Test Organism | MIC (mM) |

| 4-phenylazo-phenoxyacetic acids | Staphylococcus aureus | Not specified |

| 4-phenylazo-phenoxyacetic acids | Streptococcus pyogenes | Not specified |

| 4-phenylazo-phenoxyacetic acids | Escherichia coli | Not specified |

| 4-phenylazo-phenoxyacetic acids | Pseudomonas aeruginosa | Not specified |

| 4-phenylazo-phenoxyacetic acids | Proteus vulgaris | Not specified |

| 4-phenylazo-phenoxyacetic acids | Candida albicans | Not specified |

| Phenolic acid alkyl esters | Escherichia coli | 1.2 - 20 |

| Phenolic acid alkyl esters | Pseudomonas aeruginosa | 1.2 - 20 |

| Phenolic acid alkyl esters | Staphylococcus aureus | 1.2 - 20 |

| Phenolic acid alkyl esters | Candida albicans | 1.2 - 20 |

Anticancer Activity

Certain derivatives have exhibited promising anticancer activity. For example, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide (a phenoxyacetamide derivative) has shown activity against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines.[1]

Neuroprotective Effects

Phenoxyacetate derivatives have been investigated for their potential to protect neurons from oxidative stress-induced cell death, a key pathological feature of neurodegenerative diseases.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways modulated by these compounds is crucial for their rational design and therapeutic application.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of the selective COX-2 inhibitor derivatives are primarily mediated by the inhibition of prostaglandin E2 (PGE2) synthesis. This, in turn, can reduce the levels of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α).

Neuroprotective Signaling Pathway

The neuroprotective effects of phenoxyacetate derivatives are often attributed to their antioxidant properties and their ability to modulate apoptotic pathways. They can mitigate oxidative stress by reducing reactive oxygen species (ROS) and interfering with the downstream apoptotic cascade.

Conclusion and Future Directions

The this compound scaffold has proven to be a highly fruitful starting point for the development of novel therapeutic agents. The ease of synthesis and the ability to readily modify the core structure allow for extensive exploration of structure-activity relationships. While significant progress has been made in the development of potent anti-inflammatory agents, further research is warranted to fully elucidate the potential of these derivatives in other therapeutic areas such as oncology, infectious diseases, and neurodegenerative disorders. Future studies should focus on generating comprehensive quantitative data for a wider range of analogs to build robust SAR models, which will be instrumental in the design of next-generation drug candidates with improved efficacy and safety profiles.

References

Preliminary Biological Activity Screening of Ethyl 2-(2-hydroxyphenoxy)acetate: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical guide for the preliminary biological activity screening of Ethyl 2-(2-hydroxyphenoxy)acetate. At the time of writing, specific experimental data on the biological activities of this compound are not available in the public domain. Therefore, this guide outlines a series of recommended in vitro and in vivo assays based on the known biological profiles of structurally related compounds, namely phenoxyacetic acid and guaiacol (2-methoxyphenol) derivatives. The experimental protocols, data tables, and pathway diagrams presented herein are intended to serve as a comprehensive framework for initiating the biological evaluation of this compound.

Introduction: Rationale for Screening

This compound possesses key structural motifs that suggest potential pharmacological activities. The phenoxyacetic acid scaffold is a well-established pharmacophore found in various biologically active compounds. Derivatives of phenoxyacetic acid have been reported to exhibit a wide range of therapeutic effects, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3] The presence of a hydroxyl group on the phenoxy ring, creating a catechol-like moiety, may also contribute to antioxidant and radical scavenging activities, as seen in many natural phenolic compounds.[4][5]

Given this structural precedent, a preliminary biological screening of this compound is warranted to explore its therapeutic potential. This guide details the experimental methodologies for a panel of initial assays.

Predicted Biological Activities and Proposed Screening Assays

Based on the activities of structurally analogous compounds, the following biological screenings are recommended:

-

Antioxidant Activity: To determine the compound's ability to neutralize free radicals.

-

Antimicrobial Activity: To assess its efficacy against a panel of pathogenic bacteria and fungi.

-

Cytotoxic (Anticancer) Activity: To evaluate its potential to inhibit the proliferation of cancer cell lines.

-

Anti-inflammatory Activity: To investigate its capacity to reduce inflammation in an in vivo model.

Experimental Protocols

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a common and rapid method to evaluate the free radical scavenging ability of a compound.[5]

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

-

Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and make serial dilutions to obtain a range of concentrations (e.g., 1, 10, 50, 100, 200 µg/mL).

-

Assay:

-

In a 96-well microplate, add 100 µL of the DPPH working solution to 100 µL of each concentration of the test compound.

-

Prepare a positive control using a known antioxidant such as ascorbic acid or Trolox.

-

Prepare a blank containing 100 µL of the solvent and 100 µL of the DPPH solution.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6]

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentrations.

Antimicrobial Activity: Agar Well Diffusion Method

This method is widely used to assess the antimicrobial activity of a substance against various microorganisms.[1][7]

Principle: The test compound diffuses from a well through a solidified agar medium that has been seeded with a specific microorganism. If the compound is effective in inhibiting the growth of the microorganism, a clear zone of inhibition will be observed around the well.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard.

-

Preparation of Agar Plates: Pour molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) into sterile Petri dishes and allow it to solidify.

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates using a sterile cotton swab.

-

Well Preparation: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.[8]

-

Application of Test Compound: Add a fixed volume (e.g., 100 µL) of different concentrations of this compound (dissolved in a suitable solvent like DMSO) into the wells.

-

Controls: Use a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control and the solvent alone as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.

Cytotoxic Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10]

Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) into a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with solvent only) and a positive control (a known anticancer drug like doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours at 37°C.[11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a classic and widely used in vivo model for screening acute anti-inflammatory activity.[12][13]

Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Procedure:

-

Animal Grouping: Divide the animals (e.g., Wistar rats or Swiss albino mice) into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of this compound.

-

Compound Administration: Administer the test compound and the standard drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation. The control group receives the vehicle.

-

Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.[14]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[14]

-

Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Antioxidant Activity of this compound by DPPH Assay

| Concentration (µg/mL) | % Inhibition (Mean ± SD) |

| 1 | Data |

| 10 | Data |

| 50 | Data |

| 100 | Data |

| 200 | Data |

| IC50 (µg/mL) | Value |

| Ascorbic Acid (IC50) | Value |

Table 2: Antimicrobial Activity of this compound (Zone of Inhibition in mm)

| Microorganism | Concentration 1 (µg/mL) | Concentration 2 (µg/mL) | Positive Control |

| Staphylococcus aureus | Data | Data | Data |

| Escherichia coli | Data | Data | Data |

| Pseudomonas aeruginosa | Data | Data | Data |

| Candida albicans | Data | Data | Data |

Table 3: Cytotoxic Activity of this compound against Cancer Cell Lines (IC50 in µM)

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 (Breast) | Data | Data | Data |

| A549 (Lung) | Data | Data | Data |

| Doxorubicin | Data | Data | Data |

Table 4: Anti-inflammatory Effect of this compound on Carrageenan-Induced Paw Edema

| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SD) | % Inhibition |

| Control (Vehicle) | - | Data | - |

| Indomethacin | 10 | Data | Data |

| Test Compound | 50 | Data | Data |

| Test Compound | 100 | Data | Data |

| Test Compound | 200 | Data | Data |

Visualization of Workflows and Pathways

Experimental Workflows

Caption: General experimental workflows for in vitro biological activity screening.

Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation and cell survival. Many anti-inflammatory and anticancer agents exert their effects by modulating this pathway.[15][16]

Caption: Simplified diagram of the canonical NF-κB signaling pathway.

Conclusion

This technical guide provides a foundational framework for the preliminary biological evaluation of this compound. The proposed assays cover key areas of pharmacological interest based on the known activities of structurally related compounds. The detailed protocols, data presentation templates, and workflow visualizations are designed to assist researchers in efficiently planning and executing these initial screening studies. The results from these assays will be crucial in determining the potential therapeutic value of this compound and will guide future, more in-depth investigations.

References

- 1. hereditybio.in [hereditybio.in]

- 2. texaschildrens.org [texaschildrens.org]

- 3. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

- 6. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. m.youtube.com [m.youtube.com]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 11. cn.tsktbiotech.com [cn.tsktbiotech.com]

- 12. inotiv.com [inotiv.com]

- 13. researchgate.net [researchgate.net]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. NF-κB - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to Ethyl 2-(2-hydroxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(2-hydroxyphenoxy)acetate is a chemical compound belonging to the phenoxyacetate class of molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed experimental protocol for its synthesis, and a discussion of the potential biological activities of the broader class of phenoxyacetate derivatives, offering a valuable resource for researchers in chemistry and drug discovery.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₂O₄ | --INVALID-LINK--[1] |

| Molecular Weight | 196.20 g/mol | --INVALID-LINK-- |

| CAS Number | 99186-63-7 | --INVALID-LINK--[1] |

| Boiling Point | 297.3 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 1.19 g/cm³ | --INVALID-LINK-- |

| Melting Point | Not available (N/A) | --INVALID-LINK-- |

| pKa (Predicted) | 9.8 ± 0.2 | (Predicted) |

| logP (Predicted) | 1.5 | --INVALID-LINK--[2] |

| SMILES | CCOC(=O)COC1=CC=CC=C1O | --INVALID-LINK--[1] |

| Storage | Inert atmosphere, room temperature | --INVALID-LINK--[1] |

Synthesis of this compound

The synthesis of this compound can be readily achieved via a Williamson ether synthesis. This method involves the reaction of catechol with ethyl bromoacetate in the presence of a weak base, such as potassium carbonate.

Experimental Protocol

Materials:

-

Catechol (1,2-dihydroxybenzene)

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of catechol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the resulting mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

-

To this mixture, add ethyl bromoacetate (1.1 equivalents) dropwise.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and wash with brine to remove DMF and inorganic salts.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Characterization: The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

¹H NMR (Proton Nuclear Magnetic Resonance)

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

FTIR (Fourier-Transform Infrared Spectroscopy)

-

Mass Spectrometry (MS)

Potential Biological Activities and Research Directions

While specific biological activity for this compound has not been extensively reported in the scientific literature, the broader class of phenoxyacetic acid derivatives has been investigated for a wide range of pharmacological effects. These include:

-

Antimicrobial Activity: Various derivatives of phenoxyacetic acid have demonstrated antibacterial and antifungal properties.

-

Anti-inflammatory Effects: Some phenoxyacetic acid derivatives have shown potential as anti-inflammatory agents.

-

Herbicidal Properties: Phenoxyacetic acids are a well-known class of herbicides.

Given the structural similarity of this compound to these biologically active compounds, it represents a candidate for biological screening to explore its potential therapeutic or agrochemical applications. A logical workflow for investigating its biological profile would involve a series of in vitro and in vivo assays.

Conclusion

This compound is a readily synthesizable compound with physicochemical properties that are now partially characterized. While direct biological data is currently lacking, its structural relationship to other bioactive phenoxyacetate derivatives suggests that it is a promising candidate for further investigation in drug discovery and other life science applications. The experimental protocols and contextual information provided in this guide serve as a valuable starting point for researchers interested in exploring the potential of this and related molecules.

References

- 1. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies | MDPI [mdpi.com]

- 2. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate: An Application Note and Detailed Experimental Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate, a valuable intermediate in organic synthesis. The protocol is based on the Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2][3] This application note includes a detailed experimental procedure, a summary of required materials and their properties, and expected characterization data.

Introduction

This compound is a key building block in the synthesis of various more complex molecules, including pharmaceuticals and other biologically active compounds. Its structure, featuring a phenoxyacetic acid moiety, is a common motif in medicinal chemistry. The synthesis described herein utilizes the reaction of catechol with ethyl bromoacetate in the presence of a base. This nucleophilic substitution reaction (SN2) proceeds by the formation of a phenoxide ion from catechol, which then attacks the electrophilic carbon of ethyl bromoacetate, displacing the bromide ion to form the desired ether linkage.[1][2]

Reaction Scheme

The overall reaction for the synthesis of this compound is as follows:

Figure 1: Reaction scheme for the synthesis of this compound from catechol and ethyl bromoacetate.

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Catechol | C₆H₆O₂ | 110.11 | 1.10 g | 1.0 |

| Ethyl bromoacetate | C₄H₇BrO₂ | 167.00 | 1.67 g (1.13 mL) | 1.0 |

| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 2.76 g | 2.0 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - |

| Ethyl acetate (EtOAc) | C₄H₈O₂ | 88.11 | As needed | - |

| Brine (saturated NaCl solution) | NaCl(aq) | - | As needed | - |

| Sodium Sulfate (anhydrous) | Na₂SO₄ | 142.04 | As needed | - |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel (250 mL)

-

Rotary evaporator

-

Glassware for filtration and extraction

-

Thin-layer chromatography (TLC) apparatus

Procedure

-

Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add catechol (1.10 g, 10 mmol) and anhydrous potassium carbonate (2.76 g, 20 mmol).

-

Solvent Addition: Add 50 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 15-20 minutes. To this suspension, add ethyl bromoacetate (1.67 g, 1.13 mL, 10 mmol) dropwise.

-

Reaction: Heat the reaction mixture to 80°C and maintain this temperature for approximately 4-6 hours.[4][5] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Extraction: Dilute the reaction mixture with 100 mL of ethyl acetate. Transfer the mixture to a separatory funnel and wash with 3 x 50 mL of brine to remove DMF and inorganic salts.[4]

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to yield the pure this compound.[4]

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Characterization Data

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Data |

| Molecular Formula | C₁₀H₁₂O₄[6] |

| Molecular Weight | 196.20 g/mol [6] |

| Appearance | Expected to be a solid or oil |

| ¹H NMR | Expected signals for the ethyl group (triplet and quartet), a singlet for the methylene protons of the acetate group, and aromatic protons. |

| ¹³C NMR | Expected signals for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the ethyl and acetate moieties. |

| IR (Infrared Spectroscopy) | Expected characteristic peaks for O-H (hydroxyl), C=O (ester), and C-O (ether) functional groups. |

| Mass Spectrometry | Expected molecular ion peak corresponding to the molecular weight. |

Note: Specific spectral data should be acquired and interpreted for the synthesized compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Ethyl bromoacetate is a lachrymator and should be handled with care.

-

DMF is a skin irritant and should be handled with caution.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

References

Application Note and Protocol: Workup Procedure for the Synthesis of Ethyl 2-(2-hydroxyphenoxy)acetate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2-(2-hydroxyphenoxy)acetate is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and other bioactive molecules. Its synthesis is most commonly achieved via the Williamson ether synthesis, a robust and widely used method for forming ethers. This application note provides a detailed protocol for the synthesis and, more specifically, the workup and purification of this compound.

The Williamson ether synthesis involves the reaction of a phenoxide ion with an alkyl halide. In this case, catechol (2-hydroxyphenol) is deprotonated with a suitable base to form the phenoxide, which then undergoes a nucleophilic substitution reaction with ethyl bromoacetate. The subsequent workup procedure is critical for isolating the desired product from the reaction mixture, which may contain unreacted starting materials, the base, and various salts.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound based on established Williamson ether synthesis protocols.

| Parameter | Value | Notes |

| Reactants | ||

| Catechol (1.0 equiv) | 110.11 g/mol | Starting phenol. |

| Ethyl Bromoacetate | 1.1 - 1.3 equiv | Alkylating agent. Using a slight excess can help drive the reaction to completion. |

| Base (e.g., K₂CO₃) | 2.0 equiv | Anhydrous potassium carbonate is a common and effective base for this reaction. |

| Solvent | ||

| Anhydrous DMF or Acetone | 10-20 mL per gram of catechol | A polar aprotic solvent is ideal for Sₙ2 reactions. |

| Reaction Conditions | ||

| Temperature | 60-80 °C | Heating is typically required to ensure a reasonable reaction rate. |

| Reaction Time | 4-12 hours | Progress should be monitored by Thin Layer Chromatography (TLC). |

| Workup & Purification | ||

| Extraction Solvent | Ethyl Acetate (EtOAc) | A common solvent for extracting organic products from aqueous mixtures. |

| Washing Solutions | Water, Brine | Used to remove the inorganic base, salts, and residual DMF. |

| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Removes residual water from the organic layer before solvent evaporation. |

| Purification Method | Flash Column Chromatography | Typically performed on silica gel with a hexane/ethyl acetate eluent system to isolate the pure product.[1][2] |

| Expected Yield | 70-90% | Yields can vary based on the specific reaction conditions and the efficiency of the purification. |

Experimental Protocols

Materials and Reagents:

-

Catechol (2-hydroxyphenol)

-

Ethyl bromoacetate

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography eluent

-

Standard laboratory glassware, heating mantle, magnetic stirrer, and rotary evaporator.

Synthesis Procedure:

-

To a solution of catechol (1.0 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (2.0 equivalents).

-

Stir the resulting mixture at room temperature for 20-30 minutes to facilitate the formation of the phenoxide.

-

Add ethyl bromoacetate (1.2 equivalents) to the reaction mixture.[3]

-

Heat the reaction mixture to 80 °C and maintain this temperature, with stirring, for 4-6 hours.[1][3] Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

Workup Procedure:

-

After the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate.[3]

-

Pour the diluted mixture into a separatory funnel containing water.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water, followed by a wash with brine.[1][3] This helps to remove residual DMF and inorganic salts.

-

Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.[1][3]

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[3]

Purification Protocol:

-

Purify the crude product by flash column chromatography on silica gel.[1][2]

-

A suitable eluent system is a gradient of hexane and ethyl acetate (e.g., starting with 20:1 hexane:EtOAc and gradually increasing the polarity).[1]

-

Collect the fractions containing the desired product (as determined by TLC analysis).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as the final product.

Visualizations

Caption: Synthesis and Workup Workflow.

References

Application Notes and Protocols for the Purification of Crude Ethyl 2-(2-hydroxyphenoxy)acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of crude Ethyl 2-(2-hydroxyphenoxy)acetate, a key intermediate in pharmaceutical synthesis. The following methods, recrystallization and flash column chromatography, are described, along with a protocol for purity analysis by High-Performance Liquid Chromatography (HPLC).

Method 1: Purification by Recrystallization

Recrystallization is a technique used to purify solid compounds based on their differential solubility in a hot versus a cold solvent. For this compound, a mixed solvent system of ethanol and water is effective.

Experimental Protocol: Recrystallization

-

Dissolution:

-

Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask.

-

Add a minimal amount of hot ethanol (95%) while gently heating the flask on a hot plate to dissolve the solid completely.

-

-

Inducing Crystallization:

-

While the ethanol solution is still hot, add deionized water dropwise until the solution becomes slightly turbid.

-

Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear, saturated solution.

-

-

Crystal Formation:

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation.

-

-

Isolation and Drying:

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol-water (1:1 v/v) to remove any remaining impurities.

-

Dry the purified crystals under vacuum to a constant weight.

-

A similar recrystallization procedure for a related compound using ethanol resulted in a product with a purity of over 98% and a total yield of over 70%[1].

Troubleshooting Recrystallization

| Issue | Possible Cause | Troubleshooting Steps |

| Oiling Out | The compound's melting point is lower than the solvent's boiling point, or the solution is too concentrated. | Reheat the mixture to dissolve the oil, add a small amount of additional hot ethanol, and allow to cool more slowly. |

| No Crystal Formation | The solution is not saturated, or nucleation is not occurring. | If the solution is clear, try scratching the inside of the flask with a glass rod or adding a seed crystal. If supersaturated, consider boiling off some solvent. |

| Low Yield | Too much solvent was used, or the compound has significant solubility in the cold solvent. | Concentrate the mother liquor and cool again to recover more product. Ensure the minimum amount of hot solvent is used for dissolution. |

Method 2: Purification by Flash Column Chromatography

Flash column chromatography is a rapid purification technique that utilizes a stationary phase (silica gel) and a mobile phase (solvent system) to separate compounds based on their polarity. A common solvent system for compounds of moderate polarity like this compound is a gradient of ethyl acetate in hexane[2][3][4].

Experimental Protocol: Flash Column Chromatography

-

Slurry Preparation:

-

In a beaker, mix silica gel (e.g., 50 g for 1 g of crude product) with a low-polarity eluent (e.g., 5% ethyl acetate in hexane) to form a consistent slurry.

-

-

Column Packing:

-

Pour the silica gel slurry into a glass column with a stopcock, ensuring no air bubbles are trapped.

-

Allow the silica to settle, and then add a thin layer of sand on top.

-

Equilibrate the column by running the initial eluent through the silica gel.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of dichloromethane or the initial eluent.

-

Carefully load the sample onto the top of the silica gel bed.

-

-

Elution and Fraction Collection:

-

Begin elution with a low-polarity mobile phase (e.g., 5% ethyl acetate in hexane).

-

Gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, and 20% ethyl acetate in hexane) to elute the desired compound.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

-

-

Isolation:

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

-

The synthesis of a similar compound, ethyl 2-(2-formylphenoxy)acetate, after purification by flash chromatography with a hexane/EtOAc eluent, resulted in a yield of 81%[3][5].

Purity Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of compounds. For Ethyl (2-hydroxyphenyl)acetate, a reverse-phase method is suitable[6].

HPLC Protocol

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid for better peak shape).

-

Flow Rate: 1.0 mL/min

-

Detection: UV at 275 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase composition.

Quantitative Data Summary

The following tables present representative data for the purification of crude this compound.

Table 1: Purity and Yield from Recrystallization